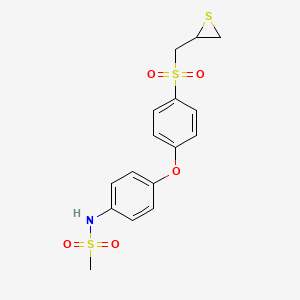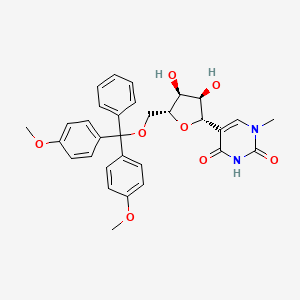
N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of MMP-2/MMP-9 Inhibitor V involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including nucleophilic substitution and sulfonation.
Introduction of functional groups: Functional groups such as methanesulfonamido and phenylsulfonyl are introduced to enhance the compound’s solubility and selectivity.
Final assembly: The final product is obtained through purification and crystallization processes.
Análisis De Reacciones Químicas
MMP-2/MMP-9 Inhibitor V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
MMP-2/MMP-9 Inhibitor V has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting MMPs.
Mecanismo De Acción
MMP-2/MMP-9 Inhibitor V exerts its effects by binding to the active site of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This binding is irreversible and prevents the enzymes from degrading the extracellular matrix . The compound also exhibits selectivity for MMP-2 and MMP-9 over other MMPs, making it a valuable tool for studying these specific enzymes .
Comparación Con Compuestos Similares
MMP-2/MMP-9 Inhibitor V is unique in its enhanced aqueous solubility and improved selectivity compared to other MMP inhibitors . Similar compounds include:
SB-3CT: A sulfonamido analog with lower selectivity and solubility.
GM6001: A general MMP inhibitor that lacks the selectivity of MMP-2/MMP-9 Inhibitor V.
Marimastat: Another broad-spectrum MMP inhibitor with different selectivity profiles.
MMP-2/MMP-9 Inhibitor V stands out due to its ability to selectively inhibit MMP-2 and MMP-9 without affecting other MMPs at lower concentrations .
Propiedades
Número CAS |
869577-53-7 |
|---|---|
Fórmula molecular |
C16H17NO5S3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3 |
Clave InChI |
PHMPGOJWLISPFK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)





![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)

![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)



